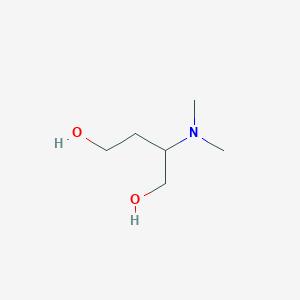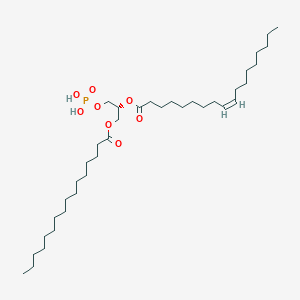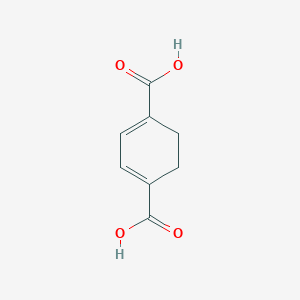
Amorfrutin A
Descripción general
Descripción
Amorfrutin A: es un compuesto natural que pertenece a la familia de la amorfrutina, conocida por sus diversas propiedades medicinales. Es un híbrido de poliquetida-terpenoide meroterpeno, aislado por primera vez del bastard indigobush (Amorpha fruticosa) y posteriormente de las hierbas perennes Glycyrrhiza acanthocarpa y Glycyrrhiza foetida . This compound presenta un núcleo de ácido salicílico sustituido en las posiciones C3, C4 y C6 con un prenilo, un metoxi y un grupo 2-feniletilo, respectivamente .
Aplicaciones Científicas De Investigación
Amorfrutin A tiene varias aplicaciones de investigación científica:
Química: Se estudia por su estructura química y reactividad únicas.
Medicina: This compound exhibe propiedades antiinflamatorias, antimicrobianas y antidiabéticas.
Industria: Se utiliza en el desarrollo de nuevos fármacos y nutracéuticos.
Mecanismo De Acción
Amorfrutin A ejerce sus efectos principalmente a través de la modulación de PPARγ. Inhibe la activación del factor nuclear kappa B (NF-κB) al suprimir la degradación del inhibidor de kappa B alfa (IκBα) inducida por el factor de necrosis tumoral-alfa (TNF-α), la translocación nuclear p65 y la actividad de unión al ADN de NF-κB . Esto conduce a efectos antiinflamatorios y antidiabéticos.
Análisis Bioquímico
Biochemical Properties
Amorfrutin A is a selective modulator of the PPARγ receptor . It binds to PPARγ with a Ki of 0.236 µM and activates a PPARγ gene reporter assay with an EC50 value of 0.458 µM . The activation of PPARγ by this compound results in selective gene expression and physiological profiles .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . In diet-induced obese and db/db mice, this compound treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits apoptosis and autophagy processes through gene methylation- and miRNA-dependent regulation . It also affects the expression levels of apoptosis-focused and autophagy-related miRNAs .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed over time in laboratory settings. For example, a 6-hour delayed post-treatment with Amorfrutin B prevented hypoxia/ischemia-induced neuronal apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In diet-induced obese and db/db mice, this compound treatment strongly improves insulin resistance and other metabolic and inflammatory parameters .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway . It stimulates PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .
Métodos De Preparación
La síntesis de Amorfrutin A implica varios pasos, siendo la transformación clave el reordenamiento de Claisen de un derivado mono-O-(1,1-dimetilalil)resorcinol para instalar el sustituyente C3-prenilo . La ruta sintética comienza con 3,5-dimetoxi-benzaldehído comercialmente disponible y procede a través de nueve pasos para lograr un rendimiento global del 38% . Los métodos de producción industrial implican la extracción del compuesto de la fruta de Amorpha fruticosa, que se ha optimizado para abordar problemas como los procesos complejos, los períodos largos, los bajos rendimientos y los numerosos subproductos .
Análisis De Reacciones Químicas
Amorfrutin A experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en las cadenas laterales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Comparación Con Compuestos Similares
Amorfrutin A se compara con otros miembros de la familia de la amorfrutina, como Amorfrutin B y Amorfrutin C. Estos compuestos comparten estructuras similares, pero difieren en sus patrones de sustitución y actividades biológicas . Por ejemplo, Amorfrutin B también es un potente modulador de PPARγ, pero tiene diferentes efectos sobre la inflamación y la función mitocondrial . Amorfrutin C tiene un sustituyente prenilo adicional en la posición C5, lo que altera su actividad biológica .
Compuestos similares
- Amorfrutin B
- Amorfrutin C
- Amorfrutin H
- Amorfrutin E
Estos compuestos comparten similitudes estructurales con this compound, pero exhiben actividades biológicas y potenciales terapéuticos únicos .
Propiedades
IUPAC Name |
2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFTPUIYFUXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591701 | |
| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80489-90-3 | |
| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















